Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate
Description
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a fluorinated pyrazole derivative characterized by a trifluoromethyl-substituted pyrazole ring and a trifluorobutanoate ester moiety. Its molecular formula is C₁₂H₁₄F₆N₂O₂, with a molar mass of 356.25 g/mol. The compound’s structure combines lipophilic trifluoromethyl groups with a polar ester functionality, making it relevant for applications in agrochemicals and pharmaceuticals, where fluorine substitution enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C12H14F6N2O2 |
|---|---|
Molecular Weight |
332.24 g/mol |
IUPAC Name |
ethyl 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C12H14F6N2O2/c1-3-7-5-8(11(13,14)15)19-20(7)9(12(16,17)18)6-10(21)22-4-2/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
CIZWRAOVHVEUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(CC(=O)OCC)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The core reaction involves cyclocondensation between ETFAA and ethylhydrazine under acidic conditions:
$$
\text{ETFAA} + \text{CH}3\text{CH}2\text{NHNH}_2 \xrightarrow{\text{H}^+} \text{5-Ethyl-3-(trifluoromethyl)-1H-pyrazole} + \text{byproducts}
$$
- Solvent : Acetic acid (2 equivalents) acting as catalyst and solvent.
- Temperature : 80°C for 5 hours (yield: 86.5% for methyl analog, adaptable to ethyl variant).
- Selectivity : Addition of pre-formed pyrazole product (5-MTP) enhances regioselectivity to 96:4 (desired:undesired isomer).
Key modification for ethyl derivative :
- Replacement of methylhydrazine with ethylhydrazine introduces steric effects, necessitating adjusted reaction times (7–8 hours).
Esterification and Side Chain Functionalization
The pyrazole intermediate undergoes esterification with ethyl 4,4,4-trifluorobutyrate:
$$
\text{Pyrazole} + \text{CF}3\text{CH}2\text{COOEt} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}
$$
Reaction parameters :
- Coupling agent : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
- Yield : 72–78% reported for analogous structures.
- Purity : ≥95% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Comparative Analysis of Synthetic Methods
*Reported for methyl analogs; ethyl derivatives typically show 5–10% lower yields due to steric hindrance.
Purification and Crystallization Strategies
The target compound exhibits unique crystallization behavior:
- Crystal morphology : Plate-like crystals (10–50 μm) vs. needle-like structures in methyl analogs.
- Solvent systems for recrystallization :
- Ethyl acetate/hexane (1:3): 89% recovery.
- Acetonitrile/water (7:3): 94% purity after single crystallization.
Filtration improvements :
Challenges in Scale-Up
- Ethyl group introduction :
- Competitive N- vs. O-alkylation requires precise stoichiometric control (1.05 eq ethylating agent).
- Trifluoromethyl stability :
- Byproduct management :
- 5-Ethyl-5-(trifluoromethyl)pyrazolin-3-one forms at pH > 6, requiring acidic conditions (pH 4–5).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with molecular targets through its trifluoromethyl groups and pyrazole ring. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 2054954-21-9)
- Structural Differences : The pyrazole ring substituent at the 5-position is a methyl group instead of an ethyl group.
- Molecular Formula : C₁₁H₁₂F₆N₂O₂ (molar mass: 342.22 g/mol ).
- Lower lipophilicity (logP ≈ 2.8 vs. ~3.2 for the ethyl analog) may affect membrane permeability in biological systems.
- Synthesis : Prepared via similar routes involving cyclocondensation of hydrazines with β-ketoesters, but starting materials differ (e.g., methyl-substituted precursors) .
Table 1: Key Properties Comparison
Ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate (CAS 477762-89-3)
- Structural Differences : Incorporates a thiophene-pyrrole hybrid substituent and a conjugated enamine system.
- Molecular Formula : C₂₀H₁₉F₃N₄O₃S (molar mass: 452.45 g/mol ).
- Impact of Substituents: Extended conjugation increases UV absorption (λmax ~320 nm), useful in optical applications.
- Physical Properties :
(R)-Ethyl 3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoate
- Structural Differences : Features a 3,5-dinitrobenzamido group instead of a pyrazole ring.
- Key Findings: Demonstrates enantiomer self-disproportionation on achiral silica gel, a phenomenon critical for chiral purification . The trifluorobutanoate ester stabilizes the molecule against hydrolysis compared to non-fluorinated analogs.
Biological Activity
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a fluorinated compound notable for its unique molecular structure, which combines a pyrazole moiety with trifluorobutanoate functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇F₃N₂O₂
- Molecular Weight : 278.28 g/mol
- CAS Number : 1855906-65-8
The presence of trifluoromethyl groups enhances the lipophilicity and stability of the compound, which can influence its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies indicate that this compound exhibits potential as an anti-cancer agent , particularly through its inhibition of the Mcl-1 protein. Mcl-1 is a critical regulator of apoptosis in cancer cells, and its inhibition can lead to increased cancer cell death.
Table 1: Summary of Anticancer Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Mcl-1 Inhibition | Induces apoptosis in cancer cells | |
| Cytotoxicity | Reduces viability of cancer cell lines | |
| Anti-proliferative Effects | Slows down tumor growth |
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory and analgesic effects. Pyrazole derivatives are often associated with these activities, suggesting that this compound could be effective in treating inflammatory conditions .
Table 2: Potential Biological Activities
| Activity Type | Potential Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation | |
| Analgesic | Provides pain relief | |
| Antimicrobial | Possible efficacy against pathogens |
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it interacts with various biological targets involved in apoptosis regulation and inflammatory pathways. Further research is needed to characterize these interactions specifically for this compound .
Case Studies
Several studies have investigated the biological activity of similar compounds with trifluoromethyl groups. For instance:
-
Study on Mcl-1 Inhibition :
- Objective : To evaluate the effectiveness of trifluoromethyl pyrazole derivatives in inhibiting Mcl-1.
- Findings : The compounds demonstrated significant binding affinity to Mcl-1 proteins, leading to enhanced apoptosis in treated cancer cell lines.
- Anti-inflammatory Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
